Home > Products > Screening Compounds P56902 > 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-3693815
CAS Number:
Molecular Formula: C26H29NO8
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although specific synthesis protocols for dimethyl 1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate were not found in the provided literature, a general synthesis approach for 1,4-dihydropyridines can be inferred. The Hantzsch pyridine synthesis, a widely used method, could potentially be adapted [, ]. This method involves a one-pot condensation reaction between an aldehyde, a β-ketoester (like dimethyl acetoacetate), and a nitrogen source (like ammonia or an amine).

Molecular Structure Analysis

The molecular structure of the compound is expected to be similar to other 1,4-dihydropyridines, with a non-planar dihydropyridine ring. The presence of two 3,4-dimethoxyphenyl substituents at the 1 and 4 positions could influence the overall conformation and potentially introduce steric effects. Further structural analysis using techniques like X-ray crystallography or NMR spectroscopy could provide detailed information about bond lengths, angles, and spatial arrangement of atoms within the molecule [, , ].

Dimethyl 4-(3,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This compound shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with the main compound but lacks the 1-(3,4-dimethoxybenzyl) substituent. []

Relevance: This compound helps understand the impact of the 1-(3,4-dimethoxybenzyl) group on the main compound's properties. The structural similarity lies in the shared 4-(3,4-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate core, making it a close analog of dimethyl 1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. []

(4RS,1′RS)-Methyl 1-Phenyl-2-piperidinoethyl 1,4-Dihydro-2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate

Compound Description: This compound, along with its photodimer, is a bulky olefin studied for solid-state photodimerization. Despite steric hindrance, it forms a single photodimer product upon UV irradiation. []

Relevance: This compound highlights the challenges and possibilities of solid-state photodimerization in bulky 1,4-dihydropyridine systems. Although it differs from dimethyl 1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in substituents, both share the 1,4-dihydropyridine core and dicarboxylate groups, placing them in the same chemical class. []

Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Compound Description: This compound, structurally similar to the previous one, does not undergo solid-state photodimerization due to the lack of a "buffer zone" in its crystal structure. []

Relevance: Comparing this compound with (4RS,1′RS)-Methyl 1-Phenyl-2-piperidinoethyl 1,4-Dihydro-2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate and dimethyl 1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyridine-3,5-pyridinedicarboxylate reveals how subtle structural changes, like the presence or absence of specific substituents, can significantly impact a molecule's solid-state reactivity, particularly its ability to undergo photodimerization. []

Nifedipine (2,6-Dimethyl-3,5-dicarbomethoxy-4-(2-nitrophenyl)-1,4-dihydropyridine)

Compound Description: A well-known calcium channel antagonist, Nifedipine, exhibits weaker potency than Nisoldipine in relaxing vascular smooth muscle and competing for specific binding sites. []

Relevance: This comparison with Nifedipine helps understand the structure-activity relationships of 1,4-dihydropyridines, specifically their calcium channel blocking activity. Although Nifedipine lacks the 1-(3,4-dimethoxybenzyl) substituent present in dimethyl 1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, both share the core 1,4-dihydropyridine structure and a nitrophenyl substituent, highlighting their membership in the same chemical class. []

Nisoldipine (Isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridine carboxylate)

Compound Description: This calcium channel antagonist is more potent than Nifedipine in relaxing vascular smooth muscle and competing for specific binding sites. []

Properties

Product Name

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C26H29NO8

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C26H29NO8/c1-30-20-9-7-16(11-22(20)32-3)13-27-14-18(25(28)34-5)24(19(15-27)26(29)35-6)17-8-10-21(31-2)23(12-17)33-4/h7-12,14-15,24H,13H2,1-6H3

InChI Key

MCIZLZKCEBPHTR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)OC)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)OC)C(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.